
2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C20H23NO21. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
The synthesis of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is not explicitly mentioned in the available literature. However, a related compound, 3,4-dihydroisoquinolinone, can be synthesized through N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts2. The reaction conditions for both steps are very mild, and the desired cyclization products could be obtained in good yield2.Molecular Structure Analysis
The molecular structure of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is defined by its molecular formula, C20H23NO21. Unfortunately, the specific structural details or a graphical representation of the molecule are not available in the retrieved sources.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not detailed in the available literature. However, related 3,4-dihydroisoquinolinone derivatives can undergo various reactions, such as N-alkylation and oxidation2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not explicitly mentioned in the available sources. However, its molecular weight is 309.4091.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is structurally related to tetrahydroisoquinoline derivatives, which have diverse applications in chemical synthesis and biological research. A related compound, 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, serves as a starting material for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines. These compounds can be transformed into lamellarin G trimethyl ether and lamellarin U through short reaction sequences, highlighting their potential in synthesizing complex molecules and natural products (Liermann & Opatz, 2008).
Medicinal Chemistry and Biological Applications
Although not directly related to 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one, the study of tetrahydroisoquinoline derivatives in medicinal chemistry offers insights into potential biological activities. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline has been detected as an endogenous amine in mouse brain and parkinsonian CSF, suggesting its role in neurobiological processes and potential as a therapeutic agent in neurodegenerative diseases (Kotake et al., 1995).
Chemical Reactions and Methodologies
The chemical reactivity and versatility of tetrahydroisoquinoline derivatives, such as 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one, are exemplified in synthetic methodologies. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, demonstrating the compound's utility in selective chemical transformations (Ouchi et al., 2002).
Potential Applications in Fluorescent Sensing
Derivatives of tetrahydroisoquinoline have been explored for their potential in fluorescent sensing applications. For instance, a fluorescent chemosensor based on 1,8-naphthalimide for detecting cobalt(II) ions in living cells illustrates the application of structurally similar compounds in bioimaging and environmental monitoring (Liu et al., 2019).
Safety And Hazards
The safety and hazards associated with 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not detailed in the available literature.
Direcciones Futuras
The future directions for the research and application of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not specified in the available sources.
Please note that this information is based on the available sources and there may be additional information in other sources not included in this analysis.
Propiedades
IUPAC Name |
2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-3-14-23-19-11-7-10-18-17(19)12-13-21(20(18)22)15-16-8-5-4-6-9-16/h4-11H,2-3,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGWDPQBUCRXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713556.png)



![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one](/img/structure/B2713564.png)


![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)

![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)

